molecular formula C17H9N3O5S2 B2901794 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 892842-33-0

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2901794
CAS RN: 892842-33-0
M. Wt: 399.4
InChI Key: PZSWLERLRRJGJT-UHFFFAOYSA-N
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Description

The compound is a ligand with affinity data IC50: 455nM . It’s used in molecular library screening .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Chemical Reactions Analysis

The compound has been used in a fluorescence lifetime-based binding assay for acetylpolyamine amidohydrolases from Pseudomonas aeruginosa . The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound is potentially hazardous. Precautionary statements include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

The compound’s extraordinary fluorescence features were exploited to develop a robust assay . This assay could be used to identify inhibitors against enzymes of the histone deacetylase family . This suggests potential applications in drug discovery and development .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S2/c21-16(15-4-8-3-9(20(22)23)1-2-13(8)26-15)19-17-18-10-5-11-12(25-7-24-11)6-14(10)27-17/h1-6H,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSWLERLRRJGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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